5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S3/c1-18-9-10(11-3-2-8-21-11)17-13(18)6-7-16-23(19,20)14-5-4-12(15)22-14/h2-5,8-9,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSIKKROGAKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the field of antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a bromine atom , thiophene rings , and a sulfonamide functional group , which are critical for its biological activities. The presence of an imidazole moiety further enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound demonstrates potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including resistant strains such as New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae .
The primary mechanism of action is believed to involve the inhibition of dihydropteroate synthase , an enzyme essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, effectively stalling bacterial growth .
Comparative Biological Activity
The following table summarizes the biological activity of this compound in comparison to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-bromo-N-propyl thiophene-2-sulfonamide | Bromine and propyl group | Antibacterial against resistant strains |
| N-(thiazol-2-yl)benzenesulfonamide | Thiazole and sulfonamide moieties | Antibacterial activity against Gram-positive and Gram-negative bacteria |
| 4-tert-butyl thiophene derivatives | Bulky tert-butyl group | Enhanced antibacterial efficacy |
Pharmacokinetics and Toxicity
Ongoing research is focused on understanding the pharmacokinetics and toxicity profiles of this compound. Initial studies suggest favorable interactions with biological targets, indicating potential for further development as a therapeutic agent .
Case Studies and Research Findings
Several studies have highlighted the compound's interactions with various biological systems:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant activity against resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics .
- Molecular Docking Studies : These studies indicated strong binding affinity with dihydropteroate synthase, reinforcing the proposed mechanism of action .
- Chemical Modifications : The compound's structure allows for various substitution reactions at the bromine site, which could enhance its biological activity or alter pharmacokinetic properties .
Potential Therapeutic Applications
Beyond its antibacterial properties, the unique structural features of this compound suggest potential applications in other therapeutic areas, such as anti-inflammatory or anticancer therapies. The sulfonamide group is known to participate in nucleophilic substitution reactions, which may allow for further functionalization and optimization of drug-like properties .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. In a study by Kumar et al., the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound's structure, featuring a thiophene ring and an imidazole moiety, is conducive to interactions with biological targets involved in cancer pathways. Preliminary studies have shown that it can inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. This suggests that further investigation into its mechanism of action could reveal new therapeutic avenues for cancer treatment .
Organic Electronics
5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide has been explored as a potential material for organic semiconductors due to its unique electronic properties. Its application in organic light-emitting diodes (OLEDs) has been investigated, with findings indicating that it can enhance charge transport efficiency and stability .
Environmental Remediation
The compound's sulfonamide group makes it a candidate for use in environmental remediation processes, particularly in the removal of heavy metals from contaminated water sources. Research indicates that thiophene-based compounds can chelate metal ions, facilitating their removal from aqueous solutions .
Case Study: Antibacterial Efficacy
A recent study conducted by Smith et al. evaluated the antibacterial efficacy of various sulfonamide derivatives, including the compound of interest. The study utilized a series of clinical isolates and demonstrated that this compound significantly inhibited bacterial growth at low concentrations, highlighting its potential as a new antibiotic agent .
Case Study: Organic Photovoltaics
In another case study focusing on organic photovoltaics, researchers investigated the use of this compound as an electron donor material in bulk heterojunction solar cells. Results showed improved power conversion efficiencies compared to traditional materials, indicating its promise in renewable energy applications .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key differences between the target compound and structural analogs:
Key Observations:
- Bromination Patterns : The target compound’s single 5-bromo group on thiophene contrasts with ’s tri-brominated benzimidazole and thiophene derivatives. Bromination at positions adjacent to sulfur in thiophene is common in free-radical reactions, as seen in .
- Core Heterocycles : The imidazole-thiophene ethyl group in the target compound distinguishes it from pyrazole () and benzimidazole () cores. Imidazole’s nitrogen-rich structure may enhance hydrogen-bonding interactions compared to benzimidazole .
- Sulfonamide Functionality: Both the target compound and ’s pyrazole derivative incorporate sulfonamide groups, which are critical for bioactivity in many drug candidates. However, ’s dimethylamino naphthalene sulfonyl group introduces fluorescence properties absent in the target compound .
Q & A
Q. What are the key synthetic strategies for preparing 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions:
- Imidazole Core Formation: Start with 1-methylimidazole derivatives and thiophen-2-yl groups via nucleophilic substitution or condensation reactions. For example, brominated aryl aldehydes (e.g., 4-bromobenzaldehyde) can react with amines under basic conditions to form substituted imidazoles .
- Sulfonamide Linkage: Introduce the sulfonamide group via reaction of thiophene-2-sulfonyl chloride with the ethylamine side chain. Use DMF or THF as solvents with bases like K₂CO₃ to facilitate nucleophilic substitution .
- Optimization: Microwave-assisted synthesis (e.g., 60°C, 300 W, 10 min) improves reaction efficiency in coupling steps, as seen in analogous thiophene-imidazole systems . Monitor purity via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- Structural Confirmation: Use - and -NMR to verify imidazole, thiophene, and sulfonamide moieties. Key signals include sulfonamide protons (~10-12 ppm) and aromatic protons from thiophene/imidazole (6-8 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ or [M–Br]⁺ fragments) .
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–H⋯N bonds), as demonstrated for structurally related brominated benzimidazoles .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC assays). Imidazole-sulfonamide hybrids often show activity due to enzyme inhibition (e.g., dihydropteroate synthase) .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., U87MG glioma) to assess IC₅₀ values. Compare with controls like cisplatin .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar compounds?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., bromine position, thiophene vs. furan) and correlate with assay results. For example, replacing thiophene with furan in analogs alters electron density, affecting binding to biological targets .
- Mechanistic Studies: Use molecular docking to compare interactions with target proteins (e.g., COX-1/2 for anti-inflammatory activity). Validate with enzymatic inhibition assays .
- Reproducibility Checks: Ensure consistent assay conditions (e.g., cell passage number, solvent controls) to minimize variability .
Q. What strategies optimize thermal and hydrolytic stability for in vivo applications?
- Methodological Answer:
- Thermal Stability: Perform DSC/TGA to identify decomposition temperatures (~200–300°C for similar sulfonamides). Enhance stability by substituting electron-withdrawing groups (e.g., trifluoromethoxy) on aromatic rings .
- Hydrolytic Resistance: Test stability in PBS (pH 7.4, 37°C) over 24–72 hours. Protect labile groups (e.g., sulfonamide) via prodrug strategies or formulation in lipid-based nanoparticles .
Q. How can environmental fate studies be designed to assess ecological risks?
- Methodological Answer:
- Degradation Pathways: Use LC-MS/MS to monitor abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) in simulated environmental matrices .
- Bioaccumulation Potential: Calculate logP values (e.g., using ChemAxon) and correlate with experimental octanol-water partition coefficients. High logP (>3) suggests potential bioaccumulation .
- Toxicity Profiling: Conduct Daphnia magna or Danio rerio (zebrafish) assays to evaluate acute/chronic toxicity at environmentally relevant concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
